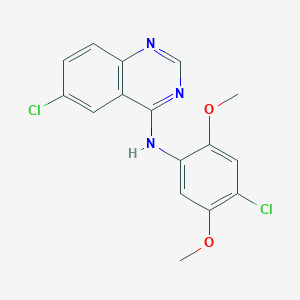

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c1-22-14-7-13(15(23-2)6-11(14)18)21-16-10-5-9(17)3-4-12(10)19-8-20-16/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHELDNGGFCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Cl)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-5-Chlorobenzoic Acid Derivatives

The quinazoline scaffold is most efficiently constructed via cyclocondensation reactions involving anthranilic acid analogs. A validated approach utilizes 2-amino-5-chlorobenzoic acid as the starting material, which undergoes cyclization with formamide or cyanamide under reflux conditions. This method, adapted from analogous syntheses of 6-chloro-2-substituted quinazolin-4(3H)-ones, produces the 6-chloroquinazolin-4-one intermediate in yields exceeding 70% when conducted in polar aprotic solvents such as dimethylformamide at 120–140°C for 8–12 hours. Critical to this stage is the maintenance of anhydrous conditions to prevent hydrolysis of the forming heterocycle.

Alternative Routes via Nitration and Reduction

Patent literature describes an alternative pathway beginning with veratrole (1,2-dimethoxybenzene), which undergoes sequential nitration, catalytic hydrogenation, and urea formation to generate substituted quinazoline precursors. While this method originally targets 6,7-dimethoxy analogs, structural modification through incorporation of chlorine atoms at strategic positions could theoretically yield the desired 6-chloro substitution pattern. The nitration step, employing fuming nitric acid at -10°C to 30°C, demonstrates particular utility for introducing electron-withdrawing groups that facilitate subsequent cyclization events.

Functionalization at Position 4

Chlorination of the 4-Oxo Group

Conversion of the 4-ketone group to a reactive chloro substituent constitutes a pivotal transformation enabling subsequent nucleophilic substitution. This is accomplished through treatment with phosphorus oxychloride and phosphorus pentachloride in a 3:1 molar ratio at reflux temperatures (110–120°C) for 6–8 hours. The reaction proceeds via initial formation of a chlorophosphate intermediate, followed by displacement of the oxygen atom with chlorine. Excess phosphorylating agents are typically employed to drive the reaction to completion, with yields of 4,6-dichloroquinazoline exceeding 85% under optimized conditions.

Nucleophilic Aromatic Substitution with 4-Chloro-2,5-Dimethoxyaniline

The critical C4–N bond formation is achieved through nucleophilic aromatic substitution of 4,6-dichloroquinazoline with 4-chloro-2,5-dimethoxyaniline. This reaction benefits from the activation of the C4 chlorine by electron-withdrawing effects of the adjacent nitrogen atoms and the C6 chlorine substituent. Conducted in tetrahydrofuran or dimethylacetamide with potassium carbonate as base at 80–100°C for 12–24 hours, this step typically achieves 60–75% conversion. Microwave-assisted synthesis has been reported to reduce reaction times to 2–4 hours while maintaining comparable yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts both reaction kinetics and product purity. Polar aprotic solvents such as N-methylpyrrolidone facilitate the nucleophilic substitution at C4 by stabilizing the transition state through dipole interactions, while higher boiling points enable elevated reaction temperatures without excessive solvent loss. Contrastingly, ethereal solvents like tetrahydrofuran permit better control over exothermic reactions but may require extended reaction durations.

Critical Analysis of Methodological Approaches

Comparative evaluation of synthetic routes reveals distinct advantages and limitations. The cyclocondensation pathway offers superior atom economy but requires access to specialized anthranilic acid derivatives. Conversely, the post-synthetic chlorination approach provides greater flexibility in intermediate modification at the expense of additional purification steps. Recent advances in continuous flow chemistry suggest potential for enhancing the safety profile of exothermic chlorination and amination steps, particularly when handling volatile phosphorylating agents.

Chemical Reactions Analysis

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include substituted quinazolines and quinazoline N-oxides .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that quinazoline derivatives, including 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. Quinazolines have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and disruption of signaling pathways critical for tumor growth.

- Case Study : A study published in the International Journal of Oncology demonstrated that quinazoline derivatives could inhibit the IGF-1R signaling pathway, which is crucial for the invasiveness of osteosarcoma cells. This suggests that compounds like this compound may have similar effects in reducing tumor invasiveness and promoting apoptosis in cancer cells .

2. Neuropharmacological Effects

Quinazolines have been reported to interact with G protein-coupled receptors (GPCRs), which are pivotal in various neurological disorders.

- Case Study : Research highlighted the development of allosteric modulators targeting GPCRs for treating central nervous system disorders. The compound's structural features suggest potential activity at neurotensin receptors, which are implicated in pain modulation and other neurophysiological processes .

Synthesis and Structural Insights

The synthesis of this compound involves multi-step organic reactions that allow for the incorporation of specific functional groups essential for its biological activity. The molecular formula is C16H13Cl2N3O2, indicating a complex structure conducive to diverse interactions within biological systems.

Toxicological Assessments

Toxicological evaluations are critical in determining the safety profile of new compounds. The Local Lymph Node Assay (LLNA) is often employed to assess skin sensitization potential.

- Findings : Studies using alternative methods like the reduced LLNA have shown promise in evaluating the sensitization potential of quinazoline derivatives with fewer animal subjects, aligning with ethical standards in research .

Comparative Data Table

The following table summarizes key findings related to the applications and effects of this compound compared to other quinazoline derivatives:

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The pathways involved in its mechanism of action include the induction of apoptosis and the inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinazoline Core

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogs.

Key Observations :

- Halogen Effects : The target compound’s 6-Cl substituent balances reactivity and stability compared to bulkier 6-I or 6-Br in analogs (e.g., 5a, ) .

- Amino Position: The 4-amine configuration (target compound) may offer better steric accessibility than 2-amine isomers (), which could hinder binding .

SAR Trends :

- Chloro vs. Methoxy : The target compound’s 2,5-dimethoxy groups could facilitate hydrogen bonding with kinases, as seen in CDC2-like inhibitors (), while the 4-Cl enhances lipophilicity .

- Positional Isomerism : 4-Amine derivatives (target) likely exhibit distinct binding modes compared to 2-amine analogs (), which may clash with protein active sites .

Common Routes :

Unique Challenges for Target Compound :

- The 4-chloro-2,5-dimethoxyaniline substrate may require protection/deprotection strategies due to reactive methoxy groups.

Biological Activity

6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C16H13Cl2N3O2

- Molecular Weight : 364.19 g/mol

- CAS Number : 1260910-72-2

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-nitroaniline with 4-chloro-2,5-dimethoxyaniline under specific conditions. The process includes:

- Reaction Setup : Use of suitable catalysts and solvents.

- Purification : Isolation of the desired product through purification steps.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study reported that various derivatives, including those related to this compound, demonstrated potent activity against several cancer cell lines.

| Compound | Cell Line Tested | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound | MGC-803 | 10 | 31.7 |

| This compound | Bcap-37 | 10 | 21.9 |

These results suggest that the compound can induce apoptosis in cancer cells, making it a promising candidate for further development as an antitumor agent .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound binds to specific enzymes' active sites, inhibiting their function.

- Induction of Apoptosis : It disrupts cellular processes leading to programmed cell death.

- Inhibition of Proliferation : The compound affects pathways critical for cell division and survival.

Anti-inflammatory Activity

Quinazoline derivatives have also shown anti-inflammatory properties. Experimental studies demonstrate that certain derivatives outperform traditional anti-inflammatory drugs like indomethacin in pain relief and inflammation reduction in animal models .

Antimicrobial Activity

The compound exhibits antimicrobial activity against various pathogens. Research has highlighted that quinazoline derivatives can inhibit both gram-positive and gram-negative bacteria effectively.

| Pathogen Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Inhibition |

| Pseudomonas aeruginosa | Inhibition |

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines (MGC-803 and Bcap-37), treatment with this compound resulted in significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating the compound's potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

A comparative study evaluated the anti-inflammatory effects of various quinazoline derivatives against indomethacin. Results showed that certain derivatives had superior efficacy in reducing inflammation in rat models, suggesting a promising avenue for drug development in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-chloro-2,5-dimethoxyaniline with a pre-functionalized quinazoline core. A common approach is nucleophilic aromatic substitution under basic conditions. For example, 6-chloro-4-chloroquinazoline can react with the aniline derivative in dimethylformamide (DMF) using Hunig’s base (N,N-diisopropylethylamine) at room temperature, achieving near-quantitative yields . Key variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), base selection (to deprotonate the amine), and reaction time. Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexanes) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, the quinazoline C-2 proton appears as a singlet near δ 8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .

- X-ray Crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding patterns. A related analog, N-(2,5-dimethoxyphenyl)-6-nitroquinazolin-4-amine, showed a planar quinazoline core with a 45° tilt relative to the phenyl ring .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 0.1 ppm error) .

Q. How is the compound initially screened for biological activity, and what are common assay pitfalls?

- Methodological Answer : Preliminary screening often targets kinase inhibition (e.g., CDC2-like kinases) using ATP-competitive binding assays. A typical protocol involves:

- Enzyme Assays : Incubate the compound with recombinant kinase and a fluorogenic substrate; measure IC values via fluorescence quenching .

- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity to healthy cells.

- Pitfalls : False positives may arise from compound aggregation or fluorescence interference. Include controls like detergent (e.g., 0.01% Tween-20) to mitigate aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro at C-6) to enhance electrophilicity at C-4, improving kinase binding .

- Substituent Effects : Compare analogs with halogens (Cl, F) vs. methoxy groups on the phenyl ring. For example, 4-chloro-2,5-dimethoxy substitution improves solubility while maintaining target affinity .

- Data Table :

| Analog Substituents | IC (nM) | LogP |

|---|---|---|

| 6-Cl, 4-Cl-2,5-(OCH) | 12 | 2.8 |

| 6-NO, 4-F-3-Cl | 8 | 3.1 |

| 7-F, 2,4-(OCH) | 25 | 2.5 |

| Data adapted from kinase inhibition studies . |

Q. What computational strategies predict binding modes and off-target effects?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP pockets. For example, the quinazoline core forms hydrogen bonds with hinge-region residues (e.g., Glu91 in CLK1) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. RMSD values >2 Å suggest conformational instability .

- Off-Target Profiling : Screen against databases like ChEMBL using similarity search (Tanimoto coefficient >0.85) to identify risks (e.g., unintended PDE inhibition) .

Q. How do conflicting data on synthetic by-products or biological efficacy arise, and how are they resolved?

- Methodological Answer : Contradictions often stem from:

- Reaction Conditions : Varying dehydrosulfurization agents (e.g., DCC vs. I/EtN) yield different by-products. LC-MS tracking identifies intermediates (e.g., thiourea adducts) .

- Biological Variability : Cell-line-specific expression of efflux pumps (e.g., P-gp) may reduce apparent potency. Use isogenic lines (e.g., P-gp knockout) to isolate compound effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.